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Abstract
Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor targeting the receptor

tyrosine kinases Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] Developed

through a collaboration involving The Lead Discovery Center, The Max Planck Institute of

Biochemistry, Vichem Chemie, and further advanced by Qurient Co. and Merck & Co.,

Adrixetinib represents a promising immunotherapeutic agent. By selectively inhibiting these

key kinases, Adrixetinib modulates the tumor microenvironment, enhances anti-tumor

immunity, and overcomes drug resistance. This technical guide provides an in-depth overview

of the discovery, synthesis, mechanism of action, and clinical development of Adrixetinib.

Discovery and Rationale
The discovery of Adrixetinib was driven by the growing understanding of the critical roles that

Axl, Mer, and CSF1R play in cancer progression and immune evasion. Overexpression of Axl

and Mer, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is

associated with poor prognosis, drug resistance, and metastasis in various cancers.[3] These

kinases are involved in key oncogenic processes, including cell survival, proliferation, and

epithelial-to-mesenchymal transition (EMT).

Simultaneously, CSF1R is a key regulator of tumor-associated macrophages (TAMs), which are

often polarized towards an immunosuppressive M2 phenotype within the tumor
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microenvironment. By targeting CSF1R, the aim was to reprogram these macrophages to a

pro-inflammatory M1 phenotype, thereby enhancing the anti-tumor immune response. The

rationale behind developing a triple inhibitor was to simultaneously target both the intrinsic

tumor cell survival pathways and the extrinsic immune-suppressive environment, offering a

multi-pronged attack on cancer.

Synthesis of Adrixetinib
The chemical synthesis of Adrixetinib is detailed in the patent WO2019229251. The synthesis

involves a multi-step process, a generalized scheme of which is presented below. For full,

specific details of the synthesis, including reagents, reaction conditions, and purification

methods, please refer to the aforementioned patent.

Experimental Protocol: Generalized Synthesis Scheme

The synthesis of Adrixetinib and its analogs, as described in patent literature, generally

follows a convergent synthesis strategy. A key step often involves the coupling of a substituted

quinoline or a similar heterocyclic core with a substituted aniline derivative. The following is a

representative, generalized protocol:

Preparation of the Heterocyclic Core: A suitably substituted heterocyclic precursor, such as a

halogenated quinoline, is synthesized. This often involves multi-step reactions to build the

core structure and introduce necessary functional groups for subsequent coupling reactions.

Synthesis of the Substituted Aniline Moiety: A separate synthetic route is employed to

prepare the aniline portion of the molecule, which is often elaborately substituted to optimize

binding affinity and pharmacokinetic properties.

Coupling Reaction: The heterocyclic core and the substituted aniline are coupled together.

This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the

Buchwald-Hartwig amination.

Final Modification and Purification: Following the coupling reaction, further chemical

modifications may be performed to introduce or alter peripheral functional groups. The final

compound is then purified to a high degree using techniques such as column

chromatography and recrystallization.
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Note: This is a generalized description. The precise reagents, catalysts, solvents, and reaction

conditions are critical for successful synthesis and are detailed in the relevant patent literature.

Mechanism of Action
Adrixetinib exerts its anti-cancer effects through the potent and selective inhibition of Axl, Mer,

and CSF1R kinases.

Kinase Inhibition Profile
Adrixetinib has demonstrated high potency against its target kinases in preclinical studies.

The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Kinase IC50 (nM)

Axl 0.3

Mer 0.8

CSF1R 8.7

Table 1: In vitro kinase inhibitory activity of

Adrixetinib.[4]

Signaling Pathways
The inhibition of Axl, Mer, and CSF1R by Adrixetinib disrupts several downstream signaling

pathways crucial for tumor growth and survival, as well as immune suppression.

Axl/Mer Inhibition: By blocking Axl and Mer, Adrixetinib inhibits downstream signaling

cascades such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell

proliferation, survival, and migration.

CSF1R Inhibition: Inhibition of CSF1R signaling leads to the depletion of M2-like tumor-

associated macrophages and a shift towards a more pro-inflammatory M1-like macrophage

phenotype. This reprogramming of the tumor microenvironment enhances the recruitment

and activation of cytotoxic T lymphocytes, leading to an anti-tumor immune response.

The following diagram illustrates the key signaling pathways modulated by Adrixetinib.
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Adrixetinib's impact on key signaling pathways.

Preclinical and Clinical Development
Adrixetinib has undergone extensive preclinical evaluation and is currently in clinical

development for various indications.

Preclinical Pharmacokinetics
Preclinical studies in animal models have demonstrated that Adrixetinib possesses favorable

pharmacokinetic properties, including good oral bioavailability and a dose-dependent exposure

profile. These studies were crucial for determining the starting doses for human clinical trials.[5]

[6]
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Parameter Value Species

Bioavailability Data not publicly available Rodent/Non-rodent

Tmax Data not publicly available Rodent/Non-rodent

Cmax
Dose-dependent increase

observed
Human

AUC
Dose-dependent increase

observed
Human

Table 2: Summary of

Pharmacokinetic Parameters

of Adrixetinib.[7]

Clinical Trials
Adrixetinib is being investigated in several clinical trials, both as a monotherapy and in

combination with other anti-cancer agents. A notable study is the Phase 1b/2 trial

NCT05438420, evaluating Adrixetinib in combination with pembrolizumab in patients with

advanced solid tumors.

Clinical Trial NCT05438420 Summary
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Phase Title Interventions Indications Status

Phase 1b/2

A Study of

Adrixetinib

(Q702) in

Combination

With

Pembrolizumab

in Participants

With Selected

Advanced Solid

Tumors

Adrixetinib +

Pembrolizumab

Advanced Solid

Tumors
Recruiting

Table 3:

Overview of the

NCT05438420

Clinical Trial.[8]

Preliminary results from this trial have shown a manageable safety profile and early signs of

anti-tumor activity.[7][9]

Experimental Protocol: ADP-Glo™ Kinase Assay

The inhibitory activity of Adrixetinib against its target kinases was likely determined using a

method similar to the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by

measuring the amount of ADP produced during the kinase reaction.

Kinase Reaction: The target kinase (Axl, Mer, or CSF1R) is incubated with a suitable

substrate and ATP in a reaction buffer. Test compounds (e.g., Adrixetinib) at various

concentrations are included to assess their inhibitory effect.

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the

reaction and deplete the remaining ATP.

ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes

that convert the ADP produced in the kinase reaction into ATP.
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Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin

reaction, which generates a luminescent signal that is proportional to the initial kinase

activity. The signal is measured using a luminometer.

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to

determine the IC50 value.

Kinase Reaction
(Kinase, Substrate, ATP, Adrixetinib)

Add ADP-Glo™ Reagent
(Stop reaction, deplete ATP)

Add Kinase Detection Reagent
(Convert ADP to ATP)

Luciferase/Luciferin Reaction
(Generate light from new ATP)

Measure Luminescence

Calculate IC50

Click to download full resolution via product page

Workflow of the ADP-Glo™ Kinase Assay.
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Conclusion
Adrixetinib is a promising, orally administered triple kinase inhibitor with a well-defined

mechanism of action that targets both tumor cells and the tumor microenvironment. Its potent

inhibition of Axl, Mer, and CSF1R provides a strong rationale for its continued clinical

development in a variety of oncology indications. The ongoing clinical trials will further elucidate

its safety and efficacy profile, potentially establishing Adrixetinib as a valuable new agent in

the armamentarium against cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10856184#adrixetinib-discovery-and-synthesis-
process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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